2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane
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Overview
Description
2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyridine rings and dichloropyridine moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-4-carbonyl chloride derivative, which is then reacted with a suitable spirocyclic amine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The pyridine rings and spirocyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine-4-carboxylic acid: Shares the dichloropyridine moiety but lacks the spirocyclic structure.
Pyridinium salts: Structurally diverse compounds with pyridine rings, used in various applications including as ionic liquids and antimicrobial agents.
Uniqueness
2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
(2,5-dichloropyridin-4-yl)-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-13-9-21-14(19)7-12(13)16(23)22-10-17(4-2-5-17)15(22)11-3-1-6-20-8-11/h1,3,6-9,15H,2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTWNUHUKQVCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2C3=CN=CC=C3)C(=O)C4=CC(=NC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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